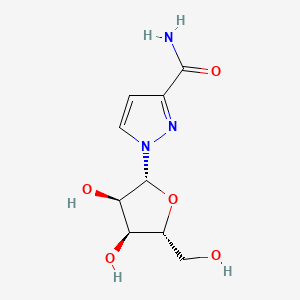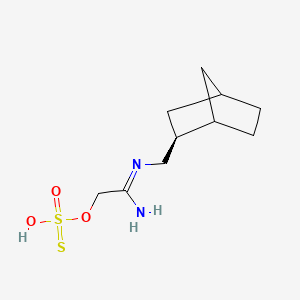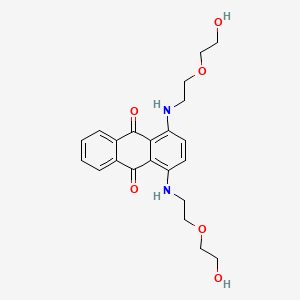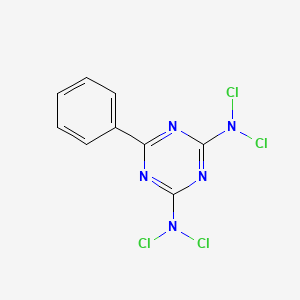
2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butyl group, a diethylaminoethyl group, and a chloro-o-acetotoluidide moiety
Preparation Methods
The synthesis of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride typically involves several steps. One common method is the nucleophilic substitution reaction, where a haloalkane reacts with an amine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
In industrial production, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality compound .
Chemical Reactions Analysis
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride .
In substitution reactions, the compound can react with halogens or other nucleophiles to form new products. For example, a reaction with chlorine can produce a chlorinated derivative, while a reaction with an alkyl halide can produce an alkylated product .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a reagent in various biochemical assays and experiments.
In industry, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is used in the production of polymers and other materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride has unique properties that make it valuable for specific applications. Similar compounds include other amine derivatives and chloro-substituted aromatic compounds. the presence of the butyl and diethylaminoethyl groups in this compound provides it with distinct chemical and physical properties that can be advantageous in certain contexts .
Conclusion
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and properties make it valuable for the synthesis of other compounds, as well as for use in various biochemical and pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively.
Properties
CAS No. |
102489-47-4 |
|---|---|
Molecular Formula |
C19H33Cl2N3O |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32ClN3O.ClH/c1-5-8-12-23(14-13-22(6-2)7-3)15-18(24)21-19-16(4)10-9-11-17(19)20;/h9-11H,5-8,12-15H2,1-4H3,(H,21,24);1H |
InChI Key |
HBPOLOPOSNDZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)







